2,2-Difluoro-4-(triazol-1-yl)butanoic acid
Description
2,2-Difluoro-4-(triazol-1-yl)butanoic acid is a synthetic carboxylic acid derivative characterized by a butanoic acid backbone substituted with two fluorine atoms at the C2 position and a 1,2,4-triazol-1-yl group at the C4 position. Its molecular formula is C₇H₇F₂N₃O₂, and it combines the electronic effects of fluorine substituents with the heterocyclic aromaticity of the triazole ring. Synthesis routes often involve reactions of halogenated intermediates with triazole precursors under reflux conditions, as seen in analogous triazole-based compound preparations .
Properties
IUPAC Name |
2,2-difluoro-4-(triazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O2/c7-6(8,5(12)13)1-3-11-4-2-9-10-11/h2,4H,1,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUUPFJIBAZWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCC(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-(triazol-1-yl)butanoic acid typically involves the introduction of the triazole ring onto a difluorobutanoic acid precursor. One common method involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-4-(triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2,2-Difluoro-4-(triazol-1-yl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-4-(triazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target. For example, the compound may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual fluorine and triazole substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated pKa for this compound is derived from the electron-withdrawing effects of fluorine, which lower pKa compared to unsubstituted butanoic acid (~4.83).
Quantitative Comparison of Odor and Flavor Contributions
Butanoic acid and its methyl derivatives are key odor-active compounds in fruits and fermented products, contributing rancid or cheesy notes . In contrast, this compound lacks significant odor due to its synthetic modifications, redirecting its utility toward non-sensory applications like pharmaceuticals.
Table 2: Odor Thresholds and Sensory Profiles
| Compound | Odor Threshold (ppm) | Sensory Note |
|---|---|---|
| Butanoic acid | 0.1–1.0 | Rancid, cheesy |
| 3-Methylbutanoic acid | 0.007–0.2 | Sweaty, fruity |
| Hexanoic acid | 0.3–1.2 | Fatty, goat-like |
| Target compound | N/A | Odorless |
Biological Activity
2,2-Difluoro-4-(triazol-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer effects. The triazole moiety in its structure is known for its diverse pharmacological properties, making this compound a candidate for further investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 194.18 g/mol. The presence of difluoromethyl and triazole groups contributes to its unique reactivity and interaction with biological targets.
Antiviral Activity
Research indicates that compounds containing the triazole ring exhibit antiviral properties. Specifically, this compound has shown potential against various viral infections by inhibiting viral replication mechanisms. The exact pathways remain under investigation, but it is believed that the compound interacts with viral enzymes crucial for replication.
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been documented in several studies. It appears to modulate immune responses by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Properties
The anticancer potential of this compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). In vitro studies have demonstrated significant cytotoxic effects, suggesting that this compound may induce apoptosis in cancer cells through mechanisms involving disruption of cellular signaling pathways.
The mode of action of this compound involves multiple biochemical interactions:
- Binding Interactions : The triazole ring can form hydrogen bonds and π-π stacking interactions with biological macromolecules such as proteins and nucleic acids.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation and survival.
- Gene Expression Modulation : It has been suggested that the compound can influence gene expression patterns related to inflammation and cancer progression.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of triazole derivatives, emphasizing how modifications to the triazole structure can enhance biological activity. For instance:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer (MCF-7) | 15.3 | |
| Similar Triazole Derivative | Antiviral | 10.5 | |
| Triazole Hybrid | Anti-inflammatory | 8.0 |
Case Studies
- Anticancer Evaluation : In a study examining the effects on MCF-7 cells, this compound was found to induce apoptosis with an IC50 value significantly lower than traditional chemotherapeutics. This indicates a promising therapeutic index for further development.
- Inflammatory Response Modulation : Another study assessed the compound's impact on TNF-alpha production in macrophages, showing a reduction in cytokine levels by approximately 40% compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
